molecular formula C12H17NO4S B1522229 Tert-butyl 2-(phenylsulfonamido)acetate CAS No. 34545-74-9

Tert-butyl 2-(phenylsulfonamido)acetate

Cat. No. B1522229
CAS RN: 34545-74-9
M. Wt: 271.33 g/mol
InChI Key: NOJZKCAVAQZLQI-UHFFFAOYSA-N
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Description

Tert-butyl 2-(phenylsulfonamido)acetate is a chemical compound with the molecular formula C13H19NO4S . It is typically stored in a dry room at room temperature .


Molecular Structure Analysis

The molecular structure of Tert-butyl 2-(phenylsulfonamido)acetate is represented by the linear formula C13H19NO4S . For a more detailed structural analysis, you may refer to resources that provide 2D or 3D molecular structures .


Physical And Chemical Properties Analysis

Tert-butyl 2-(phenylsulfonamido)acetate is a solid at room temperature . More detailed physical and chemical properties were not found in the retrieved data.

Scientific Research Applications

Traceless Sulfenate Anion Precatalyst

tert-Butyl phenyl sulfoxide has been identified as a traceless precatalyst for generating sulfenate anions under basic conditions. It is utilized in the catalysis of coupling reactions, such as benzyl halides to trans-stilbenes. The advantage of this precatalyst is that its byproduct is a gas, facilitating the isolation of high-purity products. This has allowed for the creation of a variety of trans-stilbenes with yields ranging from 39-98% (Zhang et al., 2015).

Methylene Transfer Agent in Cyclopropanation

tert-Butylsulfonylmethyllithium, derived from methyllithium and tert-butyl methyl sulfone, acts as a methylene transfer reagent in cyclopropanation of alkenes under nickel(II) acetylacetonate catalysis. The process exhibits higher reactivity for terminal alkenes compared to 1,2-disubstituted alkenes (Gai et al., 1991).

Efficient Nitrogen Source

The N-chloramine salt of tert-butylsulfonamide has been shown to be an efficient nitrogen source in catalytic aminohydroxylation and aziridination of olefins. Its behavior closely resembles that of Chloramine-T, and the sulfonyl-nitrogen bond in the product is easily cleaved under mild acidic conditions, allowing easy liberation of the amino group (Gontcharov et al., 1999).

Synthesis of N-(Boc) Nitrone Equivalents

tert-Butyl (phenylsulfonyl)alkyl-N-hydroxycarbamates are prepared from aldehydes and tert-butyl N-hydroxycarbamate, acting as N-(Boc)-protected nitrones in reactions with organometallics to yield N-(Boc)hydroxylamines. These sulfones are valuable as building blocks in organic synthesis due to their reactivity and transformation capabilities (Guinchard et al., 2005).

Safety and Hazards

The safety information available indicates that Tert-butyl 2-(phenylsulfonamido)acetate has some hazards associated with it. It has been assigned the GHS07 pictogram, and the hazard statements H302-H315-H319-H335 . The precautionary statements are P261-P305+P351+P338 .

properties

IUPAC Name

tert-butyl 2-(benzenesulfonamido)acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17NO4S/c1-12(2,3)17-11(14)9-13-18(15,16)10-7-5-4-6-8-10/h4-8,13H,9H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NOJZKCAVAQZLQI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)CNS(=O)(=O)C1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17NO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60672848
Record name tert-Butyl N-(benzenesulfonyl)glycinate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60672848
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

271.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

34545-74-9
Record name tert-Butyl N-(benzenesulfonyl)glycinate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60672848
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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